

Spectroscopic Profile of Ethyl 4,4,4-trifluorocrotonate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4,4,4-trifluorocrotonate*

Cat. No.: *B042193*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 4,4,4-trifluorocrotonate** (CAS No. 25597-16-4), a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 4,4,4-trifluorocrotonate**. Note that where precise experimental data was not available through public sources, predicted values based on established principles have been used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.30	Triplet	3H	-CH3
~4.25	Quartet	2H	-O-CH2-
~6.40	Doublet	1H	=CH-CO-
~7.00	Doublet of Quartets	1H	CF3-CH=

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~14.0	-CH3
~61.5	-O-CH2-
~122.0 (quartet)	CF3
~125.0	=CH-CO-
~138.0	CF3-CH=
~165.0	C=O

Table 3: ^{19}F NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -65 to -75	Doublet	CF3

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	=C-H Stretch
~2980	Medium	C-H Stretch (Alkyl)
~1725	Strong	C=O Stretch (α,β -unsaturated ester) ^[1]
~1650	Medium	C=C Stretch
~1200-1300	Strong	C-F Stretch
~1150-1250	Strong	C-O Stretch

Mass Spectrometry (MS)

Table 5: Key Mass Fragments (GC-MS)

m/z	Possible Fragment
168	[M] ⁺ (Molecular Ion)
140	[M - C ₂ H ₄] ⁺
123	[M - OCH ₂ CH ₃] ⁺
95	[M - COOCH ₂ CH ₃] ⁺
69	[CF ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 4,4,4-trifluorocrotonate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

- **1H NMR Acquisition:** Acquire the spectrum using a standard one-pulse sequence. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically sufficient.
- **13C NMR Acquisition:** Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
- **19F NMR Acquisition:** Acquire the spectrum using a standard one-pulse sequence, with proton decoupling if desired to simplify the spectrum. A fluorine-free internal reference standard may be used for precise chemical shift referencing.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For 1H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **Ethyl 4,4,4-trifluorocrotonate** is a liquid, it can be analyzed neat. Place a single drop of the liquid between two KBr or NaCl plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
- **Background Collection:** Record a background spectrum of the clean, empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.
- **Sample Analysis:** Place the prepared sample in the instrument's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm-1.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

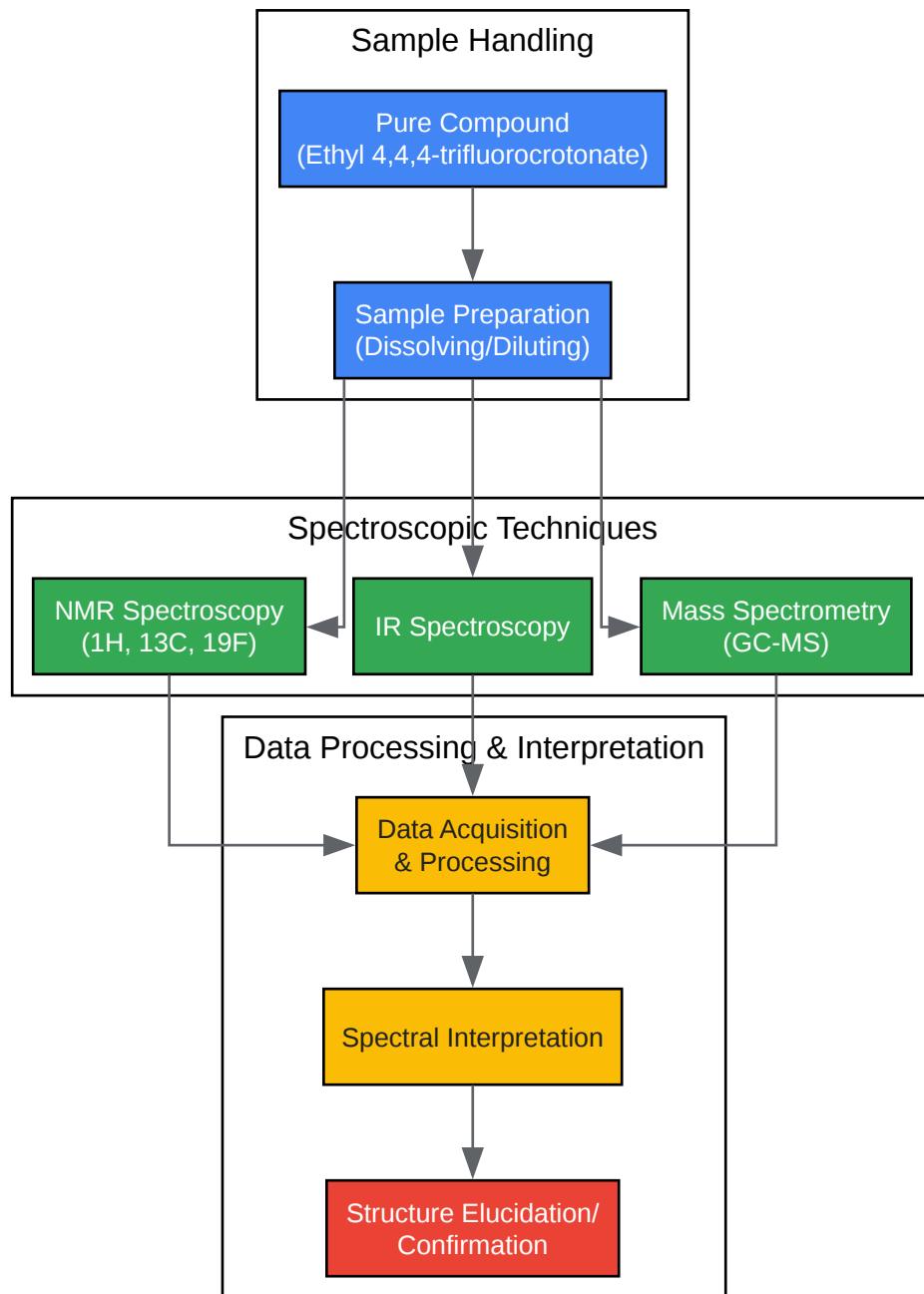
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Ethyl 4,4,4-trifluorocrotonate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The instrument is equipped with a capillary column (e.g., a nonpolar DB-5ms or similar). Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by Electron Ionization (EI), which causes fragmentation.
- Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Visualizations

General Spectroscopic Analysis Workflow

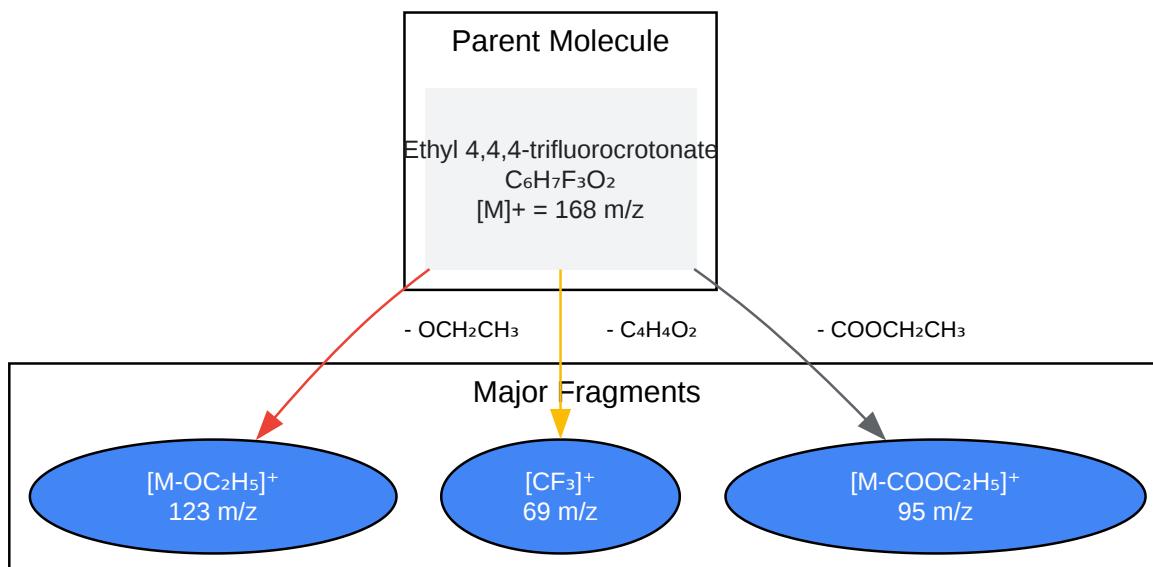
General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key Mass Fragments

Structure of Ethyl 4,4,4-trifluorocrotonate and Key MS Fragments

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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